molecular formula C25H30N4O3 B1663341 L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl- CAS No. 678996-63-9

L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-

Cat. No. B1663341
M. Wt: 434.5 g/mol
InChI Key: ZBIQNIJICMOVKN-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-, commonly known as TPGS, is a nonionic surfactant that has been widely used in the pharmaceutical industry. It is a derivative of vitamin E and is commonly used as a solubilizer, emulsifier, and absorption enhancer in drug formulations. TPGS has been extensively studied for its potential in improving the bioavailability and efficacy of poorly soluble drugs.

Scientific Research Applications

Spectroscopic Analysis in Protein Determination

L-Tryptophanamide compounds, including N-acetyl-L-tryptophanamide, have been utilized in spectroscopic methods for determining tryptophan in proteins. This approach is based on absorbance measurements and provides a solution to the challenge of quantifying tryptophan in protein amino acid analysis, which is crucial due to the standard procedure of protein hydrolysis often resulting in the destruction of tryptophan (Edelhoch, 1967).

Antidepressant Research

L-Tryptophanamide derivatives have been investigated in the context of antidepressant properties. INN 00835, a synthetic pentapeptide antidepressant including a tryptophanamide derivative, was examined for its impact on platelet serotonin uptake in depressed patients, revealing significant changes correlating with treatment efficacy (Kelly et al., 1999).

Enzymatic Studies

L-Tryptophan derivatives, including L-Tryptophanamide, are central in studies involving specific enzymes. For instance, L-Tryptophan 2',3'-oxidase, which catalyzes the alpha, beta-dehydrogenation of L-tryptophan derivatives, was explored, highlighting the enzyme's potential for chemical modification of tryptophanyl side chains in peptides and proteins (Genet et al., 1994).

Anxiolytic Compound Synthesis

Research has been conducted on synthesizing new anxiolytic compounds using L-Tryptophanamide derivatives. For example, the compound GB-115 [N-(6-phenylhexanoyl)glycyl-L-tryptophan amide] was synthesized, indicating its potential as a selective anxiolytic (Kir’yanova et al., 2011).

Fluorescence Quenching Studies

L-Tryptophanamide compounds like N-acetyl-L-tryptophanamide have been used in the study of fluorescence quenching, an essential aspect in understanding protein interactions and dynamics (Sanyal et al., 1989).

Physicochemical Properties Analysis

The physicochemical properties of compounds like GB-115, a peptide anxiolytic including L-Tryptophanamide, have been analyzed to understand their pharmacological qualities, aiding in the development of effective therapeutic agents (Klumova et al., 2012).

Metabolic Pathway Studies

L-Tryptophanamide derivatives play a role in studies focusing on tryptophan metabolism, a crucial pathway in various physiological and pathological conditions. Understanding these metabolic pathways is vital for developing targeted pharmacological treatments (Modoux et al., 2020).

properties

CAS RN

678996-63-9

Product Name

L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-6-phenylhexanamide

InChI

InChI=1S/C25H30N4O3/c26-25(32)22(15-19-16-27-21-13-8-7-12-20(19)21)29-24(31)17-28-23(30)14-6-2-5-11-18-9-3-1-4-10-18/h1,3-4,7-10,12-13,16,22,27H,2,5-6,11,14-15,17H2,(H2,26,32)(H,28,30)(H,29,31)/t22-/m0/s1

InChI Key

ZBIQNIJICMOVKN-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N

SMILES

C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N

synonyms

N-6-Phenylhexanoyl-glycyl-L-tryptophan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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